1-(4-Fluoro-2-methylphenyl)-1H-pyrrole
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-1H-pyrrole typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-fluoro-2-methylbenzaldehyde+pyrroleacid catalystthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrrole: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrrole: Lacks the fluorine atom, which may reduce its ability to form strong interactions with biological molecules.
1-(4-Chloro-2-methylphenyl)-1H-pyrrole: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness: 1-(4-Fluoro-2-methylphenyl)-1H-pyrrole is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
383137-80-2 |
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Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pyrrole |
InChI |
InChI=1S/C11H10FN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3 |
InChI Key |
PJDHSBGJGSZLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=CC=C2 |
Origin of Product |
United States |
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